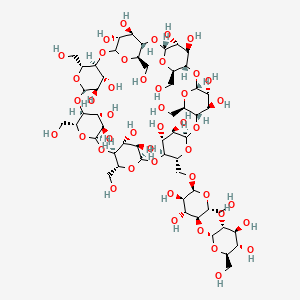

6-O-alpha-Maltosyl-beta-cyclodextrin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-O-alpha-Maltosyl-beta-cyclodextrin is a cellular cholesterol modifier . It forms a soluble inclusion complex with cholesterol . It has been used in studies to assess the effects of the cholesterol inclusion complex on cellular cholesterol levels .

Synthesis Analysis

The synthesis of 6-O-alpha-Maltosyl-beta-cyclodextrin involves a transglycosylation reaction catalyzed by TreX, a debranching enzyme from Sulfolobus solfataricus P2 . The product of this reaction is dimaltosyl-beta-cyclodextrin, suggesting that TreX transfers the maltosyl residue of a G2-beta-cyclodextrin to another molecule of G2-beta-cyclodextrin by forming an alpha-1,6-glucosidic linkage .Molecular Structure Analysis

The molecular formula of 6-O-alpha-Maltosyl-beta-cyclodextrin is C54H90O45 . Its molecular weight is 1459.27 .Chemical Reactions Analysis

6-O-alpha-Maltosyl-beta-cyclodextrin has been used in studies to investigate the enantioseparation of catechin and epicatechin .Physical And Chemical Properties Analysis

6-O-alpha-Maltosyl-beta-cyclodextrin is a powder . Its density is 1.9±0.1 g/cm3 . It is soluble in DMSO (slightly), Methanol (slightly, heated, sonicated), and water (sparingly) .Wissenschaftliche Forschungsanwendungen

Therapeutic Agent Against Niemann-Pick Disease Type C

6-O-alpha-Maltosyl-beta-cyclodextrin: has been evaluated as a potential therapeutic agent against Niemann-Pick Disease Type C (NPC) . NPC is a rare lysosomal storage disease characterized by the dysfunction of intracellular cholesterol trafficking, leading to progressive neurodegeneration and hepatomegaly. The compound’s physicochemical properties as an injectable agent were assessed, and its molecular interactions with free cholesterol were studied through solubility analysis and two-dimensional proton nuclear magnetic resonance spectroscopy.

Selective Chiral Recognition of Tyrosine Enantiomers

The compound has been immobilized on the surface of black phosphorus nanosheets for selective chiral recognition of tyrosine enantiomers . This novel chiral sensing platform enables the electrochemical recognition of L-tyrosine and D-tyrosine, which is significant in medical science and biotechnology for the identification of chiral compounds.

Cholesterol Inclusion Complex Study

6-O-alpha-Maltosyl-beta-cyclodextrin: has been used to assess the effects of cholesterol inclusion complexes on cellular cholesterol levels . This application is crucial in understanding how cholesterol interacts within cells and can lead to insights into managing cholesterol-related disorders.

Enantioseparation of Catechin and Epicatechin

The compound has been utilized in the enantioseparation of catechin and epicatechin . These are important flavonoids found in a variety of plants, including tea leaves, and have significant antioxidant properties. The ability to separate these enantiomers is valuable for pharmaceutical and nutraceutical applications.

Wirkmechanismus

Target of Action

The primary target of 6-O-alpha-Maltosyl-beta-cyclodextrin (also known as 6-O-alpha-D-Maltosyl-beta-cyclodextrin) is cellular cholesterol . This compound acts as a cellular cholesterol modifier .

Mode of Action

6-O-alpha-Maltosyl-beta-cyclodextrin interacts with its target by forming a soluble inclusion complex with cholesterol . This interaction effectively extracts cholesterol from cells .

Biochemical Pathways

The compound’s interaction with cholesterol affects the cholesterol trafficking pathway within cells . The reduction in cellular cholesterol triggered by 6-O-alpha-Maltosyl-beta-cyclodextrin is restored through the introduction of a cholesterol/6-O-alpha-Maltosyl-beta-cyclodextrin inclusion complex, which replenishes the cholesterol levels without inducing cytotoxicity .

Result of Action

The primary molecular effect of 6-O-alpha-Maltosyl-beta-cyclodextrin’s action is the removal of cholesterol from cells and the subsequent restoration of cellular cholesterol levels . This can lead to changes in the expression of certain proteins, such as ABCA1 and ABCG1 .

Action Environment

The action, efficacy, and stability of 6-O-alpha-Maltosyl-beta-cyclodextrin can be influenced by various environmental factors. For instance, the compound has been used to create a chiral sensing platform for the selective electrochemical recognition of tyrosine enantiomers . This suggests that the compound’s action can be influenced by the presence of specific molecules in its environment.

Eigenschaften

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-10-[[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-5,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H90O45/c55-1-10-19(63)20(64)29(73)47(83-10)92-38-11(2-56)84-46(30(74)21(38)65)82-9-18-45-28(72)37(81)54(91-18)98-44-17(8-62)89-52(35(79)26(44)70)96-42-15(6-60)87-50(33(77)24(42)68)94-40-13(4-58)85-48(31(75)22(40)66)93-39-12(3-57)86-49(32(76)23(39)67)95-41-14(5-59)88-51(34(78)25(41)69)97-43-16(7-61)90-53(99-45)36(80)27(43)71/h10-81H,1-9H2/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46+,47-,48?,49-,50-,51-,52-,53-,54-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSFPJHBIGWPMD-PBVGKYIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)CO)CO)CO)CO)O)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@@H]4[C@@H]([C@H]([C@H](O3)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@H](O4)[C@@H]([C@H]1O)O)CO)CO)CO)CO)CO)CO)O)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H90O45 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1459.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-alpha-Maltosyl-beta-cyclodextrin | |

Q & A

Q1: How does the branched structure of 6-O-alpha-Maltosyl-beta-cyclodextrin influence its inclusion complex formation compared to non-branched beta-cyclodextrin?

A: Research indicates that the branched structure of 6-O-alpha-Maltosyl-beta-cyclodextrin significantly impacts its ability to form inclusion complexes, especially with geometric isomers. Studies demonstrate that this branched cyclodextrin exhibits selectivity towards cis isomers of compounds like estradiol, retinoic acid, and glycyrrhetinic acid, while demonstrating a preference for trans isomers of molecules like citral and quinine []. This selectivity is attributed to the specific spatial arrangements arising from the branched maltosyl groups attached to the beta-cyclodextrin core, influencing the fit and binding affinity of guest molecules. In contrast, non-branched beta-cyclodextrin displays less pronounced selectivity towards geometric isomers.

Q2: What unique enzymatic properties does the glycogen-debranching enzyme from Sulfolobus shibatae possess, and how can these properties be utilized in the modification of starch?

A: The glycogen-debranching enzyme (SSGDE) from the hyperthermophilic archaeon Sulfolobus shibatae exhibits a distinct dual functionality, acting as both an amylo-1,6-glucosidase and an alpha-1,4-glucanotransferase []. This unique characteristic allows it to efficiently hydrolyze branch points in starch and transfer maltooligosyl residues. SSGDE effectively hydrolyzes pullulan into maltotriose and converts 6-O-alpha-Maltosyl-beta-cyclodextrin into maltose and beta-cyclodextrin []. This dual functionality makes SSGDE a promising candidate for industrial applications, particularly in starch modification. Its ability to operate at high temperatures (optimal at 85°C) makes it suitable for processes requiring elevated temperatures [], potentially leading to efficient and cost-effective starch conversion processes for dextrin production.

Q3: What makes 6-O-alpha-Maltosyl-beta-cyclodextrin a promising candidate for drug delivery compared to its non-branched counterpart?

A: Research suggests that 6-O-alpha-Maltosyl-beta-cyclodextrin exhibits certain properties that make it potentially advantageous for drug delivery applications compared to non-branched beta-cyclodextrin. Notably, its solubility in water and methanol-water solutions is significantly higher []. This enhanced solubility is crucial for drug delivery systems, as it allows for greater drug loading and potentially improves bioavailability. Additionally, 6-O-alpha-Maltosyl-beta-cyclodextrin demonstrates significantly lower hemolytic activity towards human erythrocytes and negligible cytotoxicity in Caco-2 cells at concentrations up to 200 μM []. This improved safety profile compared to its non-branched counterpart makes it a more attractive candidate for developing drug delivery systems with reduced toxicity concerns.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B1139353.png)